molecular formula C25H18N2O3 B4535154 N-(4'-nitro-4-biphenylyl)-2-biphenylcarboxamide

N-(4'-nitro-4-biphenylyl)-2-biphenylcarboxamide

Cat. No. B4535154
M. Wt: 394.4 g/mol
InChI Key: RGHLFQXYTFOCAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrophenyl benzamides and their derivatives has been achieved through various chemical reactions, often involving the use of intermediates such as (benzamidomethyl)triethylammonium chloride and nitroaniline in aqueous media (Buzarevski et al., 2014). These methodologies emphasize the importance of choosing suitable reagents and conditions to achieve the desired product efficiently.

Molecular Structure Analysis

Crystal structure analysis of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with a similar structural motif, reveals it crystallizes in the orthorhombic space group. The dihedral angle between the aromatic rings and the orientation of nitro groups with respect to their attached phenyl rings are crucial for understanding the molecular conformation (Saeed et al., 2008). This information is vital for predicting the reactivity and interactions of the molecule in various environments.

Chemical Reactions and Properties

Chemical reactions involving nitrophenyl benzamides can lead to a variety of products depending on the reactants and conditions. The formation of 3-imino-2-nitroprop-2-enamidine as an intermediate in certain reactions highlights the compound's reactivity and potential for further functionalization (Argilagos et al., 1998).

properties

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-25(24-9-5-4-8-23(24)20-6-2-1-3-7-20)26-21-14-10-18(11-15-21)19-12-16-22(17-13-19)27(29)30/h1-17H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLFQXYTFOCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4'-nitrobiphenyl-4-yl)biphenyl-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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